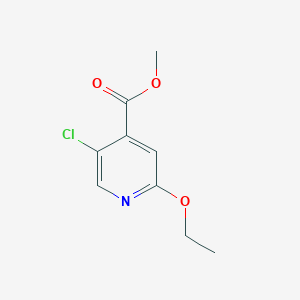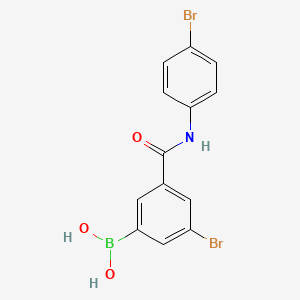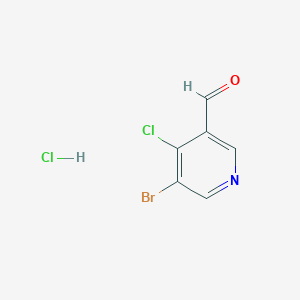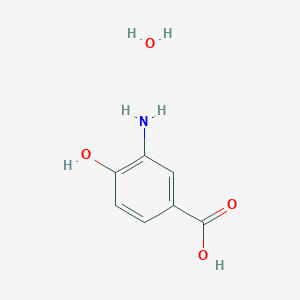
3-Amino-4-hydroxybenzoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxybenzoic acid hydrate is a monohydroxybenzoic acid derivative with the molecular formula C7H9NO4. It is a white to brown solid that is soluble in water. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
3-Amino-4-hydroxybenzoic Acid Hydrate (3,4-AHBA) is primarily targeted by the recombinant Corynebacterium glutamicum strain KT01, which expresses the griH and griI genes derived from Streptomyces griseus .
Mode of Action
The specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen (DO). It was found to be eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) .
Biochemical Pathways
The synthetic pathway of γ-amino acid 3,4-AHBA differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels (0, 2.6, and 5.3 ppm) using the DO-stat method . Results of the metabolome analysis revealed metabolic shifts in both the central metabolic pathway and amino acid metabolism at a DO of < 33% saturated oxygen .
Pharmacokinetics
It is known that the compound has high gi absorption .
Result of Action
The production of 3,4-AHBA results in changes in the metabolic state in response to DO concentration . An ldh deletion mutant, with the loss of lactate dehydrogenase, exhibited 3.7-fold higher specific productivity of 3,4-AHBA at DO = 0 ppm as compared to the parent strain KT01 and produced 5.6 g/L 3,4-AHBA in a glucose fed-batch culture .
Action Environment
The action of this compound is influenced by environmental factors such as oxygen levels. Under oxygen limitation, the specific productivity of 3,4-AHBA increases . The compound is stored at a temperature of +4C , and strong oxidizing agents are incompatible with it .
Analyse Biochimique
Biochemical Properties
3-Amino-4-hydroxybenzoic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme 4-hydroxybenzoate 3-hydroxylase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to produce 3,4-dihydroxybenzoic acid . This interaction is essential for the biosynthesis of several aromatic compounds. Additionally, this compound can act as a precursor in the synthesis of bioplastics, enhancing the thermostability of the resulting polymers .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In microbial cells, such as recombinant Corynebacterium glutamicum, it has been shown to influence the production of amino acids and other metabolites . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to shifts in metabolic profiles under different conditions. For instance, under oxygen-limited conditions, the production of this compound increases significantly, indicating its role in adaptive metabolic responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes, such as 4-hydroxybenzoate 3-hydroxylase, facilitating the hydroxylation reaction . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by acting as a signaling molecule, modulating the transcription of genes involved in metabolic pathways . These molecular interactions highlight the compound’s role in regulating biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under aerobic conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of aromatic compounds, participating in reactions catalyzed by enzymes such as 4-hydroxybenzoate 3-hydroxylase . The compound also interacts with cofactors like dihydroxyacetone phosphate and L-aspartate-4-semialdehyde, which are essential for its conversion into other metabolites . These interactions influence metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach different cellular compartments . Its distribution within tissues depends on factors such as solubility and binding affinity to cellular components. These properties determine the compound’s localization and accumulation in specific areas of the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm or mitochondria, where it participates in metabolic reactions. The subcellular localization of this compound is crucial for its role in regulating cellular processes and maintaining metabolic homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-amino-4-hydroxybenzoic acid hydrate typically involves the following steps :
Nitration: 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide solution at 100 to 105°C to obtain 3-nitro-4-hydroxybenzoic acid.
Reduction: The 3-nitro-4-hydroxybenzoic acid is dissolved in water and subjected to a pressurized reduction reaction at 95 to 100°C using an inorganic base solution and a catalyst. This step yields 3-amino-4-hydroxybenzoic acid hydrochloride.
Purification: The hydrochloride is dissolved in water, adjusted with an inorganic base solution, concentrated, and cooled to 0 to 5°C for precipitation, resulting in 3-amino-4-hydroxybenzoic acid.
Industrial Production Methods
Industrial production methods focus on optimizing yield and minimizing environmental impact. The use of catalysts and controlled reaction conditions ensures high-quality and high-yield production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids.
Applications De Recherche Scientifique
3-Amino-4-hydroxybenzoic acid hydrate has diverse applications in scientific research :
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, bioplastics, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4-aminobenzoic acid
- 3-Acetamido-4-hydroxybenzoic acid
- 3-[(3-Aminopropyl)amino]-4-hydroxybenzoic acid
Uniqueness
3-Amino-4-hydroxybenzoic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
3-amino-4-hydroxybenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJRQUCNMUFIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

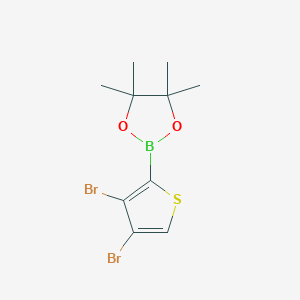

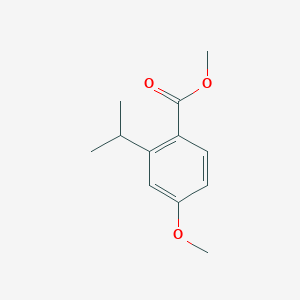
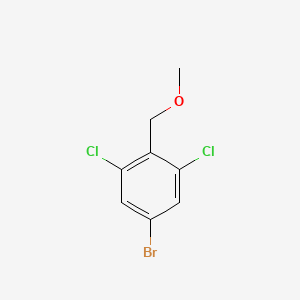


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)

